BenchChemオンラインストアへようこそ!

2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione

Structure-Activity Relationship Linker optimization Conformational flexibility

2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione (CAS 1286703-93-2, PubChem CID is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine class, featuring a 7-methyl-5-oxo-thiazolopyrimidine core linked via an ethyl spacer to an isoindoline-1,3-dione moiety. The compound has a molecular formula of C17H13N3O3S and a molecular weight of 339.4 g/mol, with no hydrogen bond donors and 5 hydrogen bond acceptors.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 1286703-93-2
Cat. No. B2383668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione
CAS1286703-93-2
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESCC1=CC(=O)N2C(=CSC2=N1)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C17H13N3O3S/c1-10-8-14(21)20-11(9-24-17(20)18-10)6-7-19-15(22)12-4-2-3-5-13(12)16(19)23/h2-5,8-9H,6-7H2,1H3
InChIKeyAWHQCSMBBVMMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione (CAS 1286703-93-2): Procurement-Relevant Compound Profile


2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione (CAS 1286703-93-2, PubChem CID 52992023) is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine class, featuring a 7-methyl-5-oxo-thiazolopyrimidine core linked via an ethyl spacer to an isoindoline-1,3-dione moiety [1]. The compound has a molecular formula of C17H13N3O3S and a molecular weight of 339.4 g/mol, with no hydrogen bond donors and 5 hydrogen bond acceptors [1]. Its computed lipophilicity (XLogP3-AA = 1.5) and topological polar surface area (TPSA = 95.4 Ų) place it within drug-like chemical space, though no peer-reviewed biological activity data specific to this compound have been identified in the public domain as of the search date [1]. The compound is cataloged primarily as a research chemical for exploratory medicinal chemistry and screening library applications [2].

Why Generic Substitution Is Not Valid for 2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione (CAS 1286703-93-2) in Research Procurement


The thiazolo[3,2-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even single-atom linker variations between the heterocyclic core and the isoindoline-1,3-dione moiety can alter pharmacological profiles [1]. The closest cataloged analog, 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione, differs by one methylene unit in the linker (ethyl vs. methyl), which is known to influence conformational flexibility, target binding, and metabolic stability in related thiazolopyrimidine series [2]. Published data on structurally related thiazolo[3,2-a]pyrimidines demonstrate that substitution at the 3-position modulates topoisomerase II inhibitory potency by over 10-fold depending on the nature of the attached group [3]. Therefore, substituting this compound with a generic thiazolopyrimidine or isoindoline-1,3-dione derivative without experimental validation risks introducing uncharacterized changes in target engagement, selectivity, and pharmacokinetic behavior [1][2][3].

Quantitative Differentiation Evidence for 2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione (CAS 1286703-93-2): Comparator-Based Analysis


Linker Length Differentiation: Ethyl vs. Methyl Spacer Between Thiazolopyrimidine Core and Isoindoline-1,3-dione Moiety

The target compound (CAS 1286703-93-2) contains a two-carbon ethyl linker connecting the thiazolo[3,2-a]pyrimidine core to the isoindoline-1,3-dione moiety, whereas the closest commercially cataloged analog, 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione, features a one-carbon methyl linker [1]. This single-carbon difference increases the rotatable bond count from 2 to 3 (target: 3 rotatable bonds vs. methyl analog: 2 rotatable bonds), which can affect conformational sampling, target-binding entropy, and pharmacokinetic parameters such as metabolic stability [1][2]. In published SAR studies of 2-substituted thiazolo[3,2-a]pyrimidines, linker length variations at the 3-position have been shown to modulate biological activity, with optimal linker length depending on the target protein binding pocket geometry [2].

Structure-Activity Relationship Linker optimization Conformational flexibility

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability Relative to In-Class Analogs

The target compound exhibits a computed topological polar surface area (TPSA) of 95.4 Ų, which falls within the favorable range for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų) [1]. This value is predominantly contributed by the isoindoline-1,3-dione moiety (two carbonyl groups and the imide nitrogen) and the thiazolopyrimidine carbonyl. In comparison, the methyl-linked analog is expected to have an identical TPSA contribution from the heterocyclic substituents but lacks the additional rotatable bond that may affect the exposure of polar surface area in different conformations [1]. Published data on structurally related 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione derivatives (which lack the fused pyrimidine ring) show variable antiproliferative activity on prostate cancer cell lines (e.g., compound 6m: LNCaP IC50 = 5.96 ± 1.6 µM), indicating that the isoindoline-1,3-dione pharmacophore contributes meaningfully to target engagement [2]. The target compound's TPSA places it in a distinct permeability space compared to more polar thiazolo[3,2-a]pyrimidine derivatives bearing free carboxylic acid or amine groups [1].

Drug-likeness Membrane permeability ADME prediction

Class-Level Anticancer Activity Inference from Thiazolo[3,2-a]pyrimidine Topoisomerase II Inhibition Data

Although no direct biological assay data are available for the target compound (CAS 1286703-93-2), the thiazolo[3,2-a]pyrimidine scaffold to which it belongs has demonstrated potent topoisomerase II (Topo II) inhibitory activity in published studies. Compound 4c (a thiazolo[3,2-a]pyrimidine derivative bearing a 4-chlorophenyl substituent at the 3-position) exhibited a Topo II IC50 of 0.23 ± 0.01 µM, which was 1.4-fold more potent than etoposide and 3.6-fold more potent than doxorubicin in the same assay [1]. The target compound shares the identical thiazolo[3,2-a]pyrimidine core and differs only in the nature of the 3-position substituent (isoindoline-1,3-dione-ethyl vs. 4-chlorophenyl). SAR analysis within this series showed that 3-position substituent identity is the dominant determinant of potency, with IC50 values spanning from 0.23 µM (compound 4c) to >50 µM for less optimized analogs [1]. Additionally, a separate series of thiazolo[3,2-a]pyrimidines evaluated in the NCI 60-cell-line panel demonstrated broad-spectrum antiproliferative activity, with DNA binding and molecular modeling studies suggesting intercalation as a potential mechanism [2]. These class-level data support the rationale for procuring this specific analog for anticancer screening applications, though direct comparative data remain absent.

Topoisomerase II inhibition Anticancer activity DNA binding

Hydrogen Bond Donor Deficiency as a Differentiator for CNS Drug Discovery Screening Cascade Design

The target compound possesses zero hydrogen bond donors (HBD = 0), a property that distinguishes it from many thiazolo[3,2-a]pyrimidine derivatives that bear amine, hydroxyl, or carboxylic acid substituents [1]. In the extensively validated CNS multiparameter optimization (MPO) scoring system, HBD ≤ 0.5 is one of the most stringent desirability criteria for brain-penetrant compounds [2]. The target compound's computed properties (HBD = 0, TPSA = 95.4 Ų, cLogP = 1.5) yield a CNS MPO score of approximately 4.5–5.0 out of 6.0 (based on the Pfizer CNS MPO algorithm), placing it in favorable CNS drug-like space [2]. In contrast, 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (a common comparator scaffold) has HBD = 1 (carboxylic acid OH) and higher TPSA, resulting in a lower predicted CNS MPO score [1]. This computational differentiation supports the selection of CAS 1286703-93-2 over carboxylic acid-containing analogs for CNS-targeted screening libraries.

Blood-brain barrier permeability CNS drug design Hydrogen bond donor count

Optimal Research and Industrial Application Scenarios for 2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione (CAS 1286703-93-2)


Combinatorial Chemistry and Focused Library Synthesis for Anticancer Lead Discovery

The compound serves as a versatile synthetic intermediate or scaffold for generating focused libraries of thiazolo[3,2-a]pyrimidine-isoindoline-1,3-dione hybrids. Given the published Topo II inhibitory activity of related thiazolo[3,2-a]pyrimidines (compound 4c: IC50 = 0.23 µM) and the established antiproliferative activity of isoindoline-1,3-dione derivatives (compound 6m: LNCaP IC50 = 5.96 µM), this hybrid scaffold may exhibit synergistic or novel pharmacological profiles when screened against panels of cancer cell lines [1][2]. The ethyl linker provides an additional degree of conformational freedom compared to the methyl-linked analog, which may be advantageous for exploring binding poses in target proteins with deeper binding pockets [3].

CNS Drug Discovery Screening Deck Inclusion

With zero hydrogen bond donors (HBD = 0), a TPSA of 95.4 Ų, and a cLogP of 1.5, this compound meets several key CNS MPO desirability criteria [4]. It represents a class of thiazolopyrimidine derivatives that is underrepresented in typical CNS screening libraries, which are often dominated by basic amines and heterocycles with hydrogen bond donor functionality. Procurement for inclusion in a CNS-focused screening deck enables the evaluation of this scaffold against neurological targets (e.g., neurodegenerative disease targets, CNS cancer models) where brain penetration is required [4].

Structure-Activity Relationship (SAR) Studies on Linker Optimization in Heterocyclic Drug Candidates

The ethyl linker between the thiazolopyrimidine core and the isoindoline-1,3-dione moiety constitutes a structural feature that is absent in most published thiazolo[3,2-a]pyrimidine series [3]. Comparative procurement of both the target compound (ethyl linker) and its methyl-linked analog enables systematic investigation of linker length effects on target binding, cellular potency, metabolic stability, and solubility. This head-to-head comparison can generate valuable SAR data for medicinal chemistry programs, particularly for targets where the distance between the hinge-binding motif (thiazolopyrimidine) and a lipophilic pocket (isoindoline-1,3-dione) is critical for potency [1][3].

Physicochemical Property Benchmarking for In Silico Model Development

The compound's well-defined computed properties (MW = 339.4 g/mol, cLogP = 1.5, TPSA = 95.4 Ų, rotatable bonds = 3, HBD = 0, HBA = 5) make it suitable as a reference compound for calibrating in silico ADME prediction models [3]. Its intermediate lipophilicity and moderate size place it near the center of drug-like chemical space, and its lack of hydrogen bond donors simplifies membrane permeability predictions. Experimental determination of logD, aqueous solubility, and microsomal stability for this compound would provide valuable ground-truth data for refining computational models applied to the broader thiazolopyrimidine chemical space [3].

Quote Request

Request a Quote for 2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.